2-Quinolinecarboxylic acid, 4-cyclopentyl-, hydrazide
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Overview
Description
2-Quinolinecarboxylic acid, 4-cyclopentyl-, hydrazide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4-cyclopentyl-, hydrazide typically involves the following steps:
Starting Materials: The synthesis begins with quinoline-4-carboxylic acid and cyclopentylamine.
Formation of Intermediate: The quinoline-4-carboxylic acid is reacted with cyclopentylamine to form 4-cyclopentylquinoline-2-carboxylic acid.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Quinolinecarboxylic acid, 4-cyclopentyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The hydrazide group can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Quinolinecarboxylic acid, 4-cyclopentyl-, hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxylic acid, 4-cyclopentyl-, hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. This inhibition is often mediated through the binding of the compound to the active site of the enzyme, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Known for its antibacterial properties.
2-Quinolinecarboxylic acid, 4-methyl-, hydrazide: Similar structure but with a methyl group instead of a cyclopentyl group.
2-Quinolinecarboxylic acid, 4-ethyl-, hydrazide: Similar structure but with an ethyl group instead of a cyclopentyl group.
Uniqueness
2-Quinolinecarboxylic acid, 4-cyclopentyl-, hydrazide is unique due to the presence of the cyclopentyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
824935-07-1 |
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Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-cyclopentylquinoline-2-carbohydrazide |
InChI |
InChI=1S/C15H17N3O/c16-18-15(19)14-9-12(10-5-1-2-6-10)11-7-3-4-8-13(11)17-14/h3-4,7-10H,1-2,5-6,16H2,(H,18,19) |
InChI Key |
PCPYTODHMVZMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=NC3=CC=CC=C32)C(=O)NN |
Origin of Product |
United States |
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